4-methylthiophene-2-sulfonamide
Description
Properties
CAS No. |
519055-70-0 |
|---|---|
Molecular Formula |
C5H7NO2S2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation Step
4-Methylthiophene undergoes electrophilic sulfonation using chlorosulfonic acid () under controlled conditions. The reaction typically proceeds at 0–5°C to minimize side reactions such as ring oxidation or polysubstitution. The sulfonation regioselectively targets the 2-position of the thiophene ring due to the electron-donating methyl group at the 4-position, which directs electrophilic attack.
Amidation Step
The sulfonyl chloride intermediate is treated with aqueous or gaseous ammonia to yield the sulfonamide. This step is conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane, with triethylamine () as a base to neutralize HCl byproducts.
Key Data:
Halogen-Mediated Synthesis
Recent patents describe halogen-mediated routes that enhance purity and scalability. These methods employ acyl halides or bromoacetyl bromide to functionalize intermediates, followed by sulfonamide formation.
Example Protocol from Patent US9950997B2
-
Reaction Setup: A crude sulfamide intermediate (e.g., ) is dissolved in THF with catalytic dimethylaminopyridine (DMAP) and triethylamine.
-
Halogenation: Bromoacetyl bromide (1.1 equivalents) is added dropwise at room temperature, initiating nucleophilic substitution.
-
Workup: The mixture is concentrated, extracted with dichloromethane, and purified via ethanol wash to yield the sulfonamide with >99% HPLC purity.
Characterization Data:
Modern Reagent-Based Approaches
The development of sulfinylamine reagents like t-BuONSO (-butoxy sulfinylamine t $$-BuONSO, bypassing sulfonyl chloride intermediates.
Reaction Mechanism
-
Nucleophilic Addition: A Grignard reagent (e.g., 4-methylthiophene-magnesium bromide) reacts with -BuONSO at −78°C, forming a sulfinamide intermediate.
-
Rearrangement: The intermediate undergoes an oxygen migration, eliminating isobutene () to generate the sulfonamide anion.
-
Quenching: Acidic workup protonates the anion, yielding this compound.
Advantages:
-
Single-Step Synthesis: Eliminates multi-step protocols.
-
Scalability: Demonstrated at 8 mmol scale with 62–71% yield.
-
Functional Group Tolerance: Compatible with alkyl and aryl Grignard reagents.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Classical Sulfonation | 70–75% | ~95% | Moderate | Industrial |
| Halogen-Mediated | 85–90% | >99% | High | Pilot-Scale |
| -BuONSO Reagent | 62–80% | >98% | Low | Lab to Industry |
Key Findings:
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4-Methylthiophene-2-sulfonic acid.
Reduction: 4-Methylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-methylthiophene-2-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Solubility : Compounds with ester or carboxylic acid groups (e.g., ) show higher aqueous solubility than this compound, which may require formulation adjustments for bioavailability.
- Biological Activity : Sulfonamide-phosphonate hybrids () demonstrate potent enzyme inhibition, suggesting that this compound could be optimized by introducing charged moieties .
Q & A
Q. What are the established synthetic routes for preparing 4-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves sulfonylation of thiophene derivatives. A common method uses thiophene-2-sulfonyl chloride as an intermediate, which reacts with amines under basic conditions (e.g., triethylamine) to form the sulfonamide group . For example, in analogous compounds, nucleophilic substitution with methylamine can introduce the methyl group at the 4-position. Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Answer: Key techniques include:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
- IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 177 for the parent ion) validate the molecular formula .
Resolving conflicts : Cross-validate using complementary methods. For instance, if NMR suggests a methyl group but IR lacks S=O bands, repeat synthesis to rule out impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model reaction pathways. For example:
- Electrostatic potential maps identify electron-deficient sites (e.g., sulfonamide sulfur) prone to nucleophilic attack .
- Transition state analysis predicts activation energies for substitutions at the 4-methyl position .
Case study : Analogous thiophene sulfonamides show higher reactivity at the sulfonamide group than the thiophene ring due to electron-withdrawing effects .
Q. What strategies address low solubility of this compound derivatives in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or oxidation .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Convert sulfonamide to a more soluble ester, which hydrolyzes in vivo .
Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting carbonic anhydrase?
Answer:
- Core modifications : Vary substituents at the 4-position (e.g., methyl vs. trifluoromethyl) to assess steric/electronic effects .
- Enzyme assays : Measure inhibition constants (K) using stopped-flow spectroscopy .
- Crystallography : Resolve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn coordination) .
Q. What are common impurities in this compound synthesis, and how can HPLC mitigate them?
Answer:
Q. How do electronic effects of substituents influence the sulfonamide group’s spectroscopic properties?
Answer: Electron-withdrawing groups (e.g., nitro) deshield NH protons, shifting H NMR signals upfield. IR S=O stretches also shift to higher wavenumbers due to increased polarization . For example, 4-nitro derivatives show S=O stretches at 1320 cm vs. 1280 cm for methyl derivatives .
Q. What in silico models predict the pharmacokinetics of thiophene sulfonamides?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
